
Dimethyl (2-nitroethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-nitroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-nitroethyl moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl (2-nitroethyl)phosphonate can be synthesized through several methods. One common approach involves the Michael addition of dimethyl phosphite to nitroalkenes under basic conditions. The reaction typically proceeds smoothly in the presence of a strong base such as sodium hydride or potassium tert-butoxide, yielding the desired product in good yields .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve yields .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl (2-nitroethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Dimethyl (2-aminoethyl)phosphonate.
Substitution: Various substituted phosphonates.
Hydrolysis: Dimethyl phosphonic acid.
Aplicaciones Científicas De Investigación
Dimethyl (2-nitroethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl (2-nitroethyl)phosphonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amine, which can then participate in further chemical transformations. The phosphonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
- Dimethyl methylphosphonate
- Diethyl (2-nitroethyl)phosphonate
- Dimethyl (2-chloroethyl)phosphonate
Comparison: Dimethyl (2-nitroethyl)phosphonate is unique due to the presence of both a nitro group and a phosphonate group, which imparts distinct reactivity compared to other similar compounds. For instance, dimethyl methylphosphonate lacks the nitro group, making it less reactive in reduction reactions. Diethyl (2-nitroethyl)phosphonate, on the other hand, has a similar structure but with ethyl groups instead of methyl groups, which can influence its reactivity and solubility .
Propiedades
Número CAS |
59344-69-3 |
|---|---|
Fórmula molecular |
C4H10NO5P |
Peso molecular |
183.10 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-2-nitroethane |
InChI |
InChI=1S/C4H10NO5P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3 |
Clave InChI |
ZRHCKZPAMCZKHA-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)


![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)

![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)
